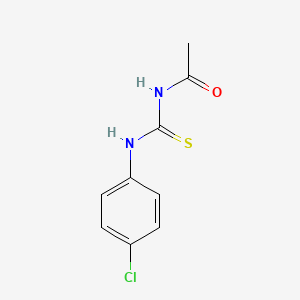

3-Acetyl-1-(4-chlorophenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-chlorophenyl)carbamothioyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2OS/c1-6(13)11-9(14)12-8-4-2-7(10)3-5-8/h2-5H,1H3,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLWVBNQTOJUTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=S)NC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes for 3-Acetyl-1-(4-chlorophenyl)thiourea and Related Analogs

The preparation of this compound and its analogs can be achieved through several synthetic pathways. The most common and practical approach involves the use of acyl isothiocyanates as key intermediates. conicet.gov.arunlp.edu.ar

The most widely employed method for synthesizing 1-(acyl/aroyl)-3-(substituted) thioureas is a protocol that involves the reaction of acyl isothiocyanates, generated in situ, with appropriate amines. conicet.gov.arrsc.orgunlp.edu.ar This approach is valued for its practicality and efficiency. unlp.edu.ar

The synthesis of this compound proceeds via a two-step, one-pot reaction. First, acetyl chloride is treated with a thiocyanate (B1210189) salt, typically potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in a dry solvent like acetone (B3395972) or acetonitrile. conicet.gov.arunlp.edu.arneliti.com This reaction forms the highly reactive intermediate, acetyl isothiocyanate.

Step 1: Formation of Acetyl Isothiocyanate

Subsequently, without isolating the intermediate, 4-chloroaniline (B138754) is added to the reaction mixture. researchgate.net The amino group of the 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group to yield the final product, this compound. nih.gov

Step 2: Nucleophilic Addition of 4-chloroaniline

A study on the synthesis of a related compound, 3-Acetyl-1-(3-chlorophenyl)thiourea, reported the successful use of this method by reacting acetylchloride with KSCN in dry acetone, followed by the addition of 3-chloroaniline. researchgate.net This confirms the applicability of this general method for synthesizing chloro-substituted phenylacetylthioureas.

Table 1: Key Reagents in Acyl Isothiocyanate-Mediated Synthesis

| Reagent | Role |

|---|---|

| Acetyl Chloride | Acyl source |

| Potassium/Ammonium Thiocyanate | Thiocyanate source for isothiocyanate formation |

| 4-chloroaniline | Amine nucleophile |

| Acetone/Acetonitrile | Anhydrous solvent |

While the acyl isothiocyanate route is dominant, several other methods for the synthesis of acyl thioureas have been developed. These alternative pathways offer different approaches to forming the core acyl thiourea (B124793) structure. researchgate.net

One such method involves the direct reaction of acyl iodides with thiourea at room temperature. researchgate.net Other routes start from different precursors, such as the treatment of aminothiocarbonylimidoyl chlorides with potassium thiocyanate followed by hydrolysis, or the reaction of N-acyl aminoimidoyl chlorides with hydrogen sulfide (B99878). researchgate.net

A more recent, efficient method involves the condensation of amines with carbon disulfide in an aqueous basic medium, which can be used for both symmetrical and unsymmetrical thiourea derivatives. researchgate.netorganic-chemistry.org Additionally, a one-stage synthesis of aroyl isothiocyanates from carboxylic acids using trichloroisocyanuric acid and triphenylphosphine (B44618) has been reported, providing a direct entry to the key intermediate from the corresponding acid. neliti.com

Table 2: Overview of Alternative Synthetic Routes for Acyl Thioureas

| Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Acyl Iodide Method | Acyl iodide, Thiourea | Direct reaction at room temperature. | researchgate.net |

| From Iminophosphoranes | Iminophosphoranyl thioureas, Carboxylic acids | Provides a route from different functional groups. | researchgate.net |

| From Carboxylic Acids | Carboxylic acid, Trichloroisocyanuric acid, Triphenylphosphine | One-stage synthesis of the aroyl isothiocyanate intermediate. | neliti.com |

Strategic Derivatization and Structural Modifications of the Thiourea Core

The this compound scaffold is a versatile platform for further chemical modifications. These transformations are aimed at creating diverse molecular architectures, often leading to compounds with specific structural and electronic properties.

The nature of substituents on both the aromatic ring and the acyl group of the thiourea backbone plays a critical role in determining the molecule's reactivity and the profile of products formed in subsequent reactions. The electronic properties of these substituents can influence factors such as bond lengths, conformational preferences, and the propensity for intramolecular interactions. unlp.edu.ar

For instance, the presence of the electron-withdrawing chloro group on the phenyl ring of this compound influences the acidity of the N-H protons and the electron density across the molecule. Similarly, modifications to the acetyl group would alter the electrophilicity of the carbonyl carbon.

Studies on related acyl thioureas have shown that the introduction of electronegative atoms, such as fluorine, on the benzoyl group can lead to distinct conformational properties, favoring the formation of intramolecular hydrogen bonds. unlp.edu.ar The interplay of these substituent effects is crucial in directing the course of further chemical transformations, such as heterocyclization reactions. The steric bulk of substituents can also significantly impact reaction outcomes and biological activity profiles. analis.com.my For example, the introduction of bulky groups can alter the binding affinity of the molecule to biological targets. analis.com.my

Acyl thioureas are highly valuable precursors for the synthesis of a wide array of heterocyclic compounds. conicet.gov.arrsc.org The thiourea core contains multiple nucleophilic and electrophilic sites, allowing it to participate in various intramolecular and intermolecular cyclization reactions.

One of the most important transformations of acyl thioureas is their condensation with α-halocarbonyl compounds, which typically yields 2-amino-1,3-thiazole derivatives. researchgate.net The reaction mechanism is proposed to proceed through the formation of an isothiourea intermediate. researchgate.net

Acyl thioureas can also undergo base-catalyzed intramolecular cyclization. For example, 1-(2-haloaroyl)-3-aryl thioureas can be converted into 1-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-ones through intramolecular nucleophilic aromatic substitution. researchgate.net Another important heterocyclization pathway is the reaction with malonic acid in the presence of acetyl chloride, which leads to the formation of thiobarbituric acids. nih.govnih.gov

Furthermore, palladium(II)-catalyzed intramolecular cyclization of substituted 1-acetyl-3-arylthioureas can lead to the formation of N-benzothiazol-2-yl-amides through C-H functionalization and C-S bond formation. conicet.gov.arunlp.edu.ar Other notable transformations include cyclization reactions to form iminothiazolines, 1,2,4-oxathiazoles, and 1,3-thiazin-4-ones. conicet.gov.arunlp.edu.arnu.edu.kz

Table 3: Examples of Heterocyclization Reactions of Acyl Thioureas

| Reagent(s) | Resulting Heterocycle | Reaction Type | Reference |

|---|---|---|---|

| α-Halocarbonyl compounds | 2-Amino-1,3-thiazoles | Condensation/Cyclization | researchgate.net |

| Malonic acid, Acetyl chloride | Thiobarbituric acids | Condensation/Cyclization | nih.govnih.gov |

| Palladium(II) catalyst | N-Benzothiazol-2-yl-amides | Intramolecular C-H activation/C-S formation | conicet.gov.arunlp.edu.ar |

| Chloroacetic acid | Thiazolidine derivatives | Cyclization | rsc.org |

| Dicyclohexyl carbodiimide (B86325) (DCC) | 2H-1,3,5-Oxadiazine-2,4(3H)-diimines | Dehydrosulfurization/Cyclization | rsc.org |

Crystallographic Analysis and Supramolecular Architectures

Single-Crystal X-ray Diffraction Studies of 3-Acetyl-1-(4-chlorophenyl)thiourea and Related Analogsacs.orgresearchgate.netresearchgate.netresearchgate.net

Detailed crystallographic investigations on analogs of this compound provide significant insights into the structural characteristics of this class of compounds.

The analysis of single crystals of compounds structurally similar to this compound shows consistent crystallization in the monoclinic system. For instance, the related compound 3-Acetyl-1-phenylthiourea crystallizes in the monoclinic system with the space group P2/c. researchgate.net Another analog, 1-(3-chlorophenyl)-3-cyclohexylthiourea, also adopts a monoclinic system with the space group P21/n. semanticscholar.orgnih.gov

Crystallographic Data for Analogs of this compound

| Compound | Crystalline System | Space Group | Reference |

|---|---|---|---|

| 3-Acetyl-1-phenylthiourea | Monoclinic | P2/c | researchgate.net |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Monoclinic | P21/n | semanticscholar.orgnih.gov |

| N-(biphenyl-4-carbonyl)-N′-(2,4-dichlorobenzoyl)thiourea | Monoclinic | P21/n | unlp.edu.ar |

The molecular conformation of acylthiourea derivatives is a key feature of their structure. In many analogs, the thiocarbonyl (C=S) and carbonyl (C=O) groups are oriented in opposite directions relative to each other. acs.orgunlp.edu.arconicet.gov.ar This trans-cis configuration is a common conformational feature. For example, in 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea, the molecule adopts a trans-cis conformation with respect to the positions of the chloropropionyl and chlorophenyl groups relative to the thiono group. nih.gov

In 3-Acetyl-1-phenylthiourea, the dihedral angles between the benzene (B151609) ring and the acetylthiourea fragment are 50.71(6)° and 62.79(6)° for the two independent molecules in the asymmetric unit. researchgate.net

For 3-Acetyl-1-(3-chlorophenyl)thiourea, this dihedral angle is 62.68(5)°. researchgate.netresearchgate.net

A smaller dihedral angle of 14.36(12)° is observed between the chlorophenylamine and thiourea (B124793) fragments in 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea. nih.gov

Intramolecular Hydrogen Bonding Networksacs.orgresearchgate.netresearchgate.netresearchgate.netacs.org

A defining characteristic of the molecular structure of this compound and its analogs is the presence of intramolecular hydrogen bonds, which stabilize the molecular conformation.

Crystal structure analyses consistently reveal an intramolecular N-H···O hydrogen bond. researchgate.netresearchgate.netresearchgate.netnih.gov This interaction occurs between the amide hydrogen (N-H) and the carbonyl oxygen (C=O) atom. This hydrogen bond leads to the formation of a stable, pseudo-six-membered ring. conicet.gov.ar In graph-set notation, this intramolecular ring motif is designated as S(6). researchgate.netresearchgate.netresearchgate.net The formation of this S(6) ring is a recurring feature that significantly influences the conformational preference of the molecule. acs.orgresearchgate.netresearchgate.net

Intermolecular Interactions and Crystal Packing Architecturesacs.orgresearchgate.netresearchgate.netresearchgate.netnih.govacs.org

Beyond the individual molecule, the crystal packing is determined by a network of intermolecular interactions that build the supramolecular architecture. In acylthiourea derivatives, hydrogen bonds are the dominant forces governing the crystal packing.

A common feature is the formation of molecular dimers through intermolecular N-H···S hydrogen bonds. researchgate.netresearchgate.net These interactions often create a cyclic R²₂(8) motif, which links two molecules together into a centrosymmetric dimer. researchgate.netresearchgate.netresearchgate.net

These dimers can be further interconnected by other weak interactions. For instance, in 3-Acetyl-1-(3-chlorophenyl)thiourea, dimers linked by N-H···S bonds are further connected through C-H···S interactions, which completes an R²₂(12) ring motif. researchgate.net In the crystal structure of 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea, molecules are linked by both N-H···S and C-H···O hydrogen bonds, forming zigzag chains. nih.gov These chains can be further stabilized by C-H···π interactions. nih.gov The combination of these varied intermolecular forces results in the formation of one-, two-, or three-dimensional supramolecular networks. researchgate.netunlp.edu.arconicet.gov.ar

Key Hydrogen Bonding Interactions in Related Thiourea Analogs

| Compound | Intramolecular Motif | Intermolecular Motif | Reference |

|---|---|---|---|

| 3-Acetyl-1-phenylthiourea | N-H···O [S(6)] | N-H···S [R²₂(8)], N-H···O [R²₂(12)] | researchgate.net |

| 3-Acetyl-1-(3-chlorophenyl)thiourea | N-H···O [S(6)] | N-H···S [R²₂(8)], C-H···S [R²₂(12)] | researchgate.netresearchgate.net |

| 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea | N-H···O | N-H···S, C-H···O | nih.gov |

Analysis of N-H···S Hydrogen Bonds and Dimerization Patterns (e.g., R22(8) motifs)

A recurring and characteristic feature in the crystal structures of many thiourea derivatives is the formation of centrosymmetric dimers through intermolecular N-H···S hydrogen bonds. scispace.comscience.gov In these arrangements, the hydrogen atom of the thioamide (N-H) group of one molecule interacts with the sulfur atom of a neighboring molecule. This interaction is often reciprocal, leading to the formation of a cyclic motif.

In the case of the related compound, 3-Acetyl-1-(3-chlorophenyl)thiourea, crystallographic studies have confirmed the presence of such dimerization. researchgate.net The molecules are linked into dimers via a cyclic R2(8) motif, a common graph set notation indicating a ring formed by two donor and two acceptor atoms involving eight atoms in total. researchgate.netiucr.org This robust hydrogen bonding pattern is a primary contributor to the stability of the crystal lattice. It is highly probable that this compound would exhibit a similar dimerization pattern, given the strong tendency of the thiourea moiety to form these N-H···S mediated dimers.

| Interaction | D-H···A | D···A (Å) | H···A (Å) | D-H···A (°) (for 3-Acetyl-1-(3-chlorophenyl)thiourea) |

| N-H···S | N2-H2A···S1 | 3.4095 (18) | 2.56 | 170 |

Data for the related compound 3-Acetyl-1-(3-chlorophenyl)thiourea. researchgate.net

Investigation of C-H···S Interactions and Polymeric Chain Formation (e.g., R22(12) motifs)

Beyond the strong N-H···S hydrogen bonds, weaker C-H···S interactions also play a significant role in extending the supramolecular assembly. In the crystal structure of 3-Acetyl-1-(3-chlorophenyl)thiourea, these interactions are crucial for connecting the primary dimeric units into larger polymeric chains. researchgate.net

Specifically, the dimers formed via N-H···S bonds are further interlinked through C-H···S hydrogen bonds, which in turn complete a larger R2(12) ring motif. researchgate.netiucr.org This motif involves two donor and two acceptor atoms, encompassing a twelve-membered ring. The interplay between the stronger R2(8) and weaker R2(12) motifs results in the formation of one-dimensional polymeric chains that propagate along a specific crystallographic axis. researchgate.netresearchgate.net This hierarchical organization of interactions is a testament to the complexity and elegance of supramolecular self-assembly.

Elucidation of Other Weak Non-Covalent Interactions

The stability and packing of the crystal structure are further enhanced by a variety of other weak non-covalent interactions. conicet.gov.ar While specific details for this compound are not available, analysis of related structures suggests the likely presence of several types of such interactions.

An intramolecular N-H···O hydrogen bond is a common feature in acylthiourea derivatives, leading to the formation of a pseudo-six-membered ring denoted as an S(6) motif. researchgate.net This interaction contributes to the planarity of the molecule's core.

Hirshfeld Surface Analysis for Quantitative Description of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govsemanticscholar.org It maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of the close contacts between neighboring molecules.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Studies on Electronic and Molecular Structures

Density Functional Theory (DFT) has been extensively utilized to study the electronic and molecular properties of 3-Acetyl-1-(4-chlorophenyl)thiourea and related derivatives. nih.govbhu.ac.inacs.org These studies provide valuable insights into the molecule's geometry, frontier molecular orbitals, and charge distribution.

Theoretical geometry optimization of thiourea (B124793) derivatives is typically performed using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, to determine the most stable conformation of the molecule. bhu.ac.inresearchgate.net These calculations provide optimized geometric parameters, including bond lengths and angles, which are often in good agreement with experimental data obtained from X-ray crystallography. bhu.ac.inacs.org

For instance, in a related compound, 1-(3-chlorophenyl)-3-cyclohexylthiourea, the C7=S1 bond length was determined to be 1.686 Å. mdpi.com The sum of the bond angles around the central carbon atom (C7) is 360°, indicating a trigonal planar geometry and sp² hybridization. mdpi.com In 3-Acetyl-1-(3-chlorophenyl)thiourea, the 3-chlorophenyl group and the N-carbamothioylacetamide moiety are planar, with a dihedral angle of 62.68 (5)° between them. researchgate.net The molecular conformation is stabilized by an intramolecular N—H⋯O hydrogen bond, which forms an S(6) ring motif. acs.orgresearchgate.net

Table 1: Selected Optimized Geometric Parameters for a Thiourea Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C7=S1 | 1.686 | |

| C7-N1 | 1.351 | |

| C7-N2 | 1.326 | |

| Sum of angles around C7 | 360 |

Data for 1-(3-chlorophenyl)-3-cyclohexylthiourea mdpi.com

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy gap between the HOMO and LUMO is a significant parameter for determining molecular reactivity; a smaller energy gap corresponds to higher reactivity. nih.gov

In a study on N-((4-acetyl phenyl) carbamothioyl) pivalamide, the HOMO orbitals were primarily located on the pyrimidine (B1678525) ring, indicating this region is responsible for the molecule's chemical reactivity. nih.gov Conversely, the LUMO was confined to the phenyl ring, suggesting it acts as an electron acceptor. nih.gov For this compound, similar analyses would reveal the distribution of electron density and predict the sites most susceptible to electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic reactions. nih.govbhu.ac.in The MEP map displays regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively.

Non-Covalent Interaction (NCI) Analysis and Characterization

Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, play a significant role in the supramolecular assembly and crystal packing of thiourea derivatives. acs.orgconicet.gov.ar Hirshfeld surface analysis is a powerful technique used to investigate these intermolecular and non-covalent interactions within a crystal structure. nih.gov

In the crystal structure of 3-Acetyl-1-(3-chlorophenyl)thiourea, molecules are linked into dimers through a cyclic R2²(8) motif of N—H⋯S hydrogen bonds. researchgate.net These dimers are further connected by C—H⋯S interactions, forming an R2²(12) motif and resulting in chains along the tandfonline.com direction. researchgate.net The study of N,N'-diphenyl thiourea acetone (B3395972) monosolvate also highlighted the importance of strong intermolecular C19–H20…S1 hydrogen bonding interactions. tandfonline.com

Theoretical Investigations of Reaction Mechanisms and Kinetics

Theoretical studies on the reaction mechanisms of acetylthiourea derivatives, such as their thermal decomposition, provide insights into their stability and reactivity under different conditions. For the gas-phase pyrolysis of N-Acetylthiourea, computational studies suggest a stepwise mechanism. researchgate.net

The rate-determining step is proposed to be an intramolecular nucleophilic attack of the sulfur atom on the carbonyl carbon of the acetyl group. researchgate.net The products of this decomposition are ketene (B1206846) and thiourea. researchgate.net The kinetics of these reactions are influenced by the electron-withdrawing effect of the acetyl group. researchgate.net

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are also employed to predict and interpret the spectroscopic parameters of thiourea derivatives, including their NMR, IR, and UV-Vis spectra. bhu.ac.in Theoretical calculations of vibrational frequencies, using methods like B3LYP with a 6-31G(d,p) basis set, can be compared with experimental FT-IR and FT-Raman spectra to assign vibrational modes. tandfonline.com

For N,N'-diphenyl thiourea acetone monosolvate, the calculated C-H stretching frequencies were found to be blue-shifted due to strong hydrogen bonding. tandfonline.com In the case of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, the theoretical and experimental IR spectra showed good agreement, with the C=O and C=C stretching vibrations being a prominent feature. materialsciencejournal.org Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis), providing information about electronic transitions, such as the promotion of an electron from the HOMO to the LUMO. bhu.ac.inmaterialsciencejournal.org

Biomolecular Interactions and Enzymatic Inhibition Mechanisms

In Vitro Enzyme Inhibition Studies of Thiourea (B124793) Derivatives

Thiourea derivatives have been extensively evaluated for their inhibitory effects on a range of enzymes. These studies are crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the regulation of cholinergic neurotransmission. nih.gov Their inhibition is a primary strategy in the management of neurodegenerative diseases like Alzheimer's. nih.gov Several thiourea derivatives have demonstrated notable inhibitory activity against both AChE and BChE. nih.govmdpi.com

For instance, a study on coumarin-linked thiourea derivatives revealed potent inhibition of both enzymes. nih.gov Specifically, 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(3-chlorophenyl)thiourea was identified as a powerful AChE inhibitor, while 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(2-methoxyphenyl)thiourea showed strong inhibition against BChE. nih.gov Another study reported that among six unsymmetrical thiourea derivatives, 1-(3-chlorophenyl)-3-cyclohexylthiourea exhibited the most significant inhibition against both AChE and BChE. mdpi.com

It is important to note that some thiourea derivatives show good inhibitory activity against BChE but not AChE. dergipark.org.tr

Table 1: Cholinesterase Inhibition by Selected Thiourea Derivatives

| Compound | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(3-chlorophenyl)thiourea | AChE | 0.04 ± 0.01 nih.gov |

| 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(2-methoxyphenyl)thiourea | BChE | 0.06 ± 0.02 nih.gov |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | AChE | 50 (µg/mL) mdpi.comresearchgate.net |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | BChE | 60 (µg/mL) mdpi.comresearchgate.net |

| 1-(1,1-dibutyl)-3-phenylthiourea | AChE | 58 (µg/mL) mdpi.com |

| 1-(1,1-dibutyl)-3-phenylthiourea | BChE | 63 (µg/mL) mdpi.com |

This table is interactive. Click on the headers to sort the data.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335), and its inhibition is a target for the treatment of infections caused by urease-producing bacteria. nih.gov Thiourea derivatives have emerged as a significant class of urease inhibitors. nih.govrsc.org

Research has shown that the substitution pattern on the phenyl ring of thiourea derivatives plays a crucial role in their urease inhibitory activity. core.ac.uk For example, thiourea conjugates with fluorine or chlorine substituents at the meta or para positions of the phenyl ring displayed predominant urease inhibitory activity. core.ac.uk In one study, a series of alkyl chain-linked thiourea derivatives were synthesized and tested, with the compound bearing a 4'-bromo substituent on the phenyl ring showing the most potent inhibition. rsc.org Another investigation of urea and thiourea derivatives identified a compound that was more active than the standard acetohydroxamic acid. nih.gov

The close structural resemblance of thiourea to urea, the natural substrate of urease, is thought to contribute to its inhibitory potential. rsc.org

Table 2: Urease Inhibition by Selected Thiourea Derivatives

| Compound | IC50 Value (µM) |

|---|---|

| Thiourea derivative with F/Cl at meta/para position (analogue 23) | 2.0 core.ac.uk |

| Thiourea derivative with 4'-bromo substituent (3c) | 10.65 ± 0.45 rsc.org |

| Thiourea derivative with 2,6-dimethyl substituent (3g) | 15.19 ± 0.58 rsc.org |

| Compound 1 | 10.11 ± 0.11 nih.gov |

| Thiourea (standard) | 15.51 ± 0.11 rsc.org |

This table is interactive. Click on the headers to sort the data.

The inhibitory activity of thiourea derivatives extends beyond cholinesterases and urease to other enzymes of therapeutic interest.

Tyrosinase: This enzyme is involved in melanin (B1238610) biosynthesis, and its inhibitors are of interest for conditions related to hyperpigmentation. Indole-thiourea derivatives have been synthesized and evaluated as tyrosinase inhibitors, with some compounds showing greater potency than the standard inhibitor, kojic acid. mdpi.com The type of halogen substitution on the phenyl ring was found to significantly influence the inhibitory activity. mdpi.com

α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate digestion, and their inhibition is a strategy for managing type 2 diabetes. nih.govnih.gov Studies have shown that some thiourea derivatives can effectively inhibit both α-amylase and α-glucosidase. dergipark.org.trnih.gov For instance, a series of d-glucose-conjugated thioureas containing a pyrimidine (B1678525) ring demonstrated significant inhibitory activity against both enzymes. nih.gov Similarly, other novel thiourea derivatives have shown promising results in inhibiting these key diabetes-associated enzymes. nih.gov

Table 3: Inhibition of Other Enzymes by Selected Thiourea Derivatives

| Compound | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| Indole-thiourea derivative (4b , with fluorine) | Tyrosinase | 5.9 ± 2.47 mdpi.com |

| Indole-thiourea derivative (4c , with chlorine) | Tyrosinase | 13.2 ± 1.68 mdpi.com |

| Indole-thiourea derivative (4d , with bromine) | Tyrosinase | 14.9 ± 2.86 mdpi.com |

| Kojic Acid (standard) | Tyrosinase | 16.4 ± 3.53 mdpi.com |

| d-glucose-conjugated thiourea (8k , ortho-methoxy) | α-Amylase | 9.72 ± 0.34 nih.gov |

This table is interactive. Click on the headers to sort the data.

Mechanistic Investigations of Enzyme Inhibition and Structure-Activity Relationships (SAR)

Understanding the mechanism by which a compound inhibits an enzyme and the relationship between its chemical structure and inhibitory potency is paramount for rational drug design.

Molecular docking studies have been instrumental in elucidating the binding interactions of thiourea derivatives with their target enzymes. For cholinesterase inhibition, docking simulations have helped to visualize the probable binding modes of inhibitors within the active site of both AChE and BChE. nih.govmdpi.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity.

In the case of urease inhibition, kinetic and molecular docking studies have suggested that many thiourea derivatives act as competitive inhibitors. rsc.org This indicates that they likely bind to the active site of the enzyme, competing with the natural substrate, urea. rsc.org

For other enzyme targets like tyrosinase, kinetic studies have confirmed competitive inhibition for some indole-thiourea derivatives. mdpi.com Molecular dynamics simulations have also been employed to predict the behavior of the protein upon binding of the inhibitor, providing further insights into the stability of the enzyme-inhibitor complex. nih.gov

Structure-activity relationship (SAR) studies aim to identify the chemical features of a molecule that are responsible for its biological activity. For thiourea derivatives, SAR analyses have revealed several key trends:

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly impact inhibitory potency. For urease inhibition, electron-withdrawing groups like halogens at the meta or para positions have been shown to enhance activity. core.ac.uk In the case of tyrosinase inhibition by indole-thioureas, smaller halogen atoms like fluorine led to higher potency. mdpi.com

Nature of the Acyl Group: For N-acylthioureas, the nature of the acyl group can influence activity.

These SAR insights are invaluable for the rational design and optimization of new, more potent, and selective enzyme inhibitors based on the thiourea scaffold. nih.govrsc.org

Molecular Docking Simulations and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Despite the synthesis and investigation of various biological activities for a wide range of thiourea derivatives, specific and detailed molecular docking studies focusing solely on 3-Acetyl-1-(4-chlorophenyl)thiourea are not extensively available in the public scientific literature. Research has been conducted on structurally related compounds, which provides insight into how the chlorophenyl and acetylthiourea moieties might interact with biological targets. However, direct data on the binding poses, affinities, and critical amino acid interactions for this compound itself remains limited.

As of the latest literature review, specific studies detailing the predicted binding poses and calculating the binding affinities (such as docking scores or dissociation constants, Kd) for this compound with specific protein targets have not been published. While research on other thiourea derivatives has shown interactions with enzymes like cholinesterases, urease, and various kinases, this specific data for this compound is not available to be presented in a data table.

Consistent with the lack of specific docking studies, the critical amino acid residues involved in the recognition and binding of this compound within a protein's active site have not been identified. Such an analysis is contingent on the availability of molecular docking simulations that model the interaction between the ligand and its target protein. Without these simulations, a detailed account of the specific hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that would stabilize the ligand-protein complex cannot be provided.

Further computational and experimental research, including molecular docking, X-ray crystallography, and site-directed mutagenesis, would be required to elucidate the precise biomolecular interactions and enzymatic inhibition mechanisms of this compound.

Coordination Chemistry and Metal Complexation Research

Role of Thiourea (B124793) Derivatives as Ligands for Transition Metals

Thiourea derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. tandfonline.comuobasrah.edu.iq The presence of both hard (nitrogen and oxygen) and soft (sulfur) donor atoms allows them to bind to metal ions in various ways, influencing the resulting complex's structure and properties. uobasrah.edu.iqresearchgate.net This flexibility makes them valuable in the synthesis of new materials and catalysts. nih.govresearchgate.net

Synthesis and Characterization of Metal Complexes of 3-Acetyl-1-(4-chlorophenyl)thiourea and its Analogs

The synthesis of metal complexes involving this compound and its analogs typically involves the reaction of the thiourea derivative with a metal salt in a suitable solvent. mdpi.comksu.edu.tr For instance, reacting N-ferrocenoyl-N'-arylalkylthioureas with copper(II) chloride in an alcoholic solution has been shown to produce Cu(I) complexes. uobasrah.edu.iq The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques, including:

FTIR (Fourier-Transform Infrared) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=S, C=O, and N-H bonds upon complexation. ksu.edu.trcentralasianstudies.org

NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the complexes in solution. ksu.edu.tr

Elemental Analysis: To determine the empirical formula of the synthesized complexes. ksu.edu.tr

Mass Spectrometry: To confirm the molecular weight of the complexes. ugm.ac.id

These characterization methods provide crucial information about the composition and bonding within the metal complexes.

Investigation of Diverse Coordination Modes (e.g., Neutral Bidentate, Mono-negative Bidentate)

Acylthiourea derivatives, including this compound, can coordinate to metal ions in several ways. mdpi.comresearchgate.net The specific coordination mode depends on factors such as the metal ion, the reaction conditions, and the nature of the substituents on the thiourea ligand. nih.gov

Common coordination modes include:

Neutral Monodentate: The ligand coordinates to the metal center only through the sulfur atom of the thiocarbonyl group (C=S). mdpi.comresearchgate.net

Neutral Bidentate: The ligand coordinates through both the sulfur atom and the oxygen atom of the carbonyl group (C=O), forming a stable six-membered chelate ring. centralasianstudies.orgnih.gov

Mono-negative Bidentate: The ligand is deprotonated at one of the nitrogen atoms and coordinates through the sulfur and a nitrogen atom (S,N) or through the sulfur and oxygen atoms (S,O). researchgate.netconicet.gov.ar

The ability to adopt different coordination modes contributes to the diverse chemistry and applications of these compounds. researchgate.net

Table 1: Coordination Modes of Acylthiourea Ligands

| Coordination Mode | Donating Atoms | Ligand Charge | Chelate Ring Size (if applicable) |

|---|---|---|---|

| Neutral Monodentate | S | Neutral | N/A |

| Neutral Bidentate | S, O | Neutral | 6-membered |

Structural Elucidation of Metal Complexes via X-ray Diffraction

For example, X-ray diffraction studies have confirmed the distorted tetrahedral geometry of some Cu(I) complexes with acylthiourea ligands. rsc.org In other cases, such as with certain Ru(II) complexes, a "piano-stool" geometry has been observed. nih.gov The crystal structure of 3-Acetyl-1-(3-chlorophenyl)thiourea, a related compound, shows that the molecule exists as dimers linked by N-H---S hydrogen bonds. researchgate.net

Applications of Thiourea-Metal Complexes in Advanced Research

The unique properties of metal complexes derived from thiourea derivatives have led to their exploration in various fields of advanced research.

Exploration in Catalysis and Mechanistic Pathways

Thiourea-metal complexes have shown promise as catalysts in a variety of organic transformations. For instance, chiral thiourea catalysts have been successfully employed in asymmetric reactions, such as Michael additions and aza-Henry reactions. jst.go.jp An Fe(II) catalyst supported on silica (B1680970) nanoparticles and containing an acyl thiourea ligand has been used for the transfer hydrogenation of carbonyl compounds. nih.gov The catalytic activity is often influenced by the coordination environment of the metal ion and the electronic properties of the thiourea ligand.

Development as Sensing Probes for Metal Ions

Thiourea derivatives and their metal complexes are being actively investigated for their potential as chemosensors for the detection of metal ions. ugm.ac.idacs.org The presence of chromogenic and fluorogenic groups allows for colorimetric or fluorescent changes upon binding with specific metal ions. mdpi.comresearchgate.net This property makes them suitable for developing selective and sensitive probes for environmentally and biologically important metal ions like Hg²⁺, Ag⁺, and Cu²⁺. orientjchem.orgugm.ac.id The sensing mechanism often involves a change in the electronic properties of the thiourea ligand upon coordination to the metal ion, leading to a detectable signal. orientjchem.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-ferrocenoyl-N'-arylalkylthioureas |

| 3-Acetyl-1-(3-chlorophenyl)thiourea |

| N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide |

| N-Allyl-N'-(4-chlorophenyl)thiourea |

| 1-(4-acetylphenyl)-3-phenylthiourea |

| 1,3-bis(3,4-dichlorophenyl) thiourea |

| N-Phenylmorpholine-4-carbothioamide |

| N-(biphenyl-4-carbonyl)-N'-(4-chlorophenyl)thiourea |

| N-(4-chlorobutanoyl)-N0-(o-, m- and p-tolyl)thiourea |

| N-4-(bromobutanoyl)-N0-(o-, m- and p-tolyl)thioureas |

| 1-(2-chlorobenzoyl)thiourea |

| N-((5-bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide |

| N-((5-bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide |

| N-(2-methylphenylcarbamothioyl)acetamide |

| N-(phenylcarbamothioyl)acetamide |

| 3-Acetyl-1-phenylthiourea |

Advanced Applications and Emerging Research Areas

Applications in Materials Science Research

The quest for novel materials with tailored properties has led researchers to investigate organic compounds like 3-Acetyl-1-(4-chlorophenyl)thiourea. Its specific molecular framework is conducive to creating materials with interesting optical and chemical properties.

Organic materials are at the forefront of research for nonlinear optical (NLO) applications, which are crucial for technologies like optical data storage and laser frequency modulation. acs.org Acylthiourea derivatives are studied for these properties due to their potential for vast functional group variety and favorable donor-acceptor molecular configurations. acs.org The investigation into NLO properties often involves assessing the material's ability to alter the characteristics of light passing through it, a phenomenon governed by molecular hyperpolarizability.

Research on compounds structurally related to this compound demonstrates the potential of this chemical family. researchgate.net Quantum chemical methods and computational techniques, such as Density Functional Theory (DFT), are employed to predict and understand the NLO response. acs.orgresearchgate.net Key parameters investigated include the second and third-order NLO polarizability. acs.org For instance, studies on other novel acylthioureas have calculated third-order NLO polarizability (γ) amplitudes, revealing their potential as efficient NLO materials. acs.org Similarly, investigations into other organic crystals have shown significant second harmonic generation (SHG) efficiency, a key NLO property, sometimes multiple times that of standard materials like urea (B33335). researchgate.net

Table 1: NLO Properties of Related Thiourea (B124793) and Chalcone Derivatives

| Compound/Material | Property | Measured/Calculated Value | Reference |

|---|---|---|---|

| BTNN doped KDP crystal | Third order nonlinear optical susceptibility (χ³) | 1.77 × 10⁻⁵ esu | science.gov |

| BTNN doped KDP crystal | Nonlinear absorption coefficient (β) | 5.57 × 10⁻⁶ cm W⁻¹ | science.gov |

| 2A6MDH crystal | Second harmonic generation (SHG) efficiency | 2.9 times that of urea | researchgate.net |

| 4-((3-benzoylthioureido)methyl)cyclohexane-1-carboxylic acid (BTCC) | Average static γ amplitude | 27.30 × 10⁻³⁶ esu | acs.org |

| Methyl 2-(3-benzoylthioureido)benzoate (MBTB) | Average static γ amplitude | 102.91 × 10⁻³⁶ esu | acs.org |

This table presents data from compounds structurally related to this compound to illustrate the NLO potential of this class of materials.

Thiourea derivatives play a pivotal role as starting precursors in a multitude of chemical reactions, including the synthesis of nanoparticles. researchgate.netnih.gov The presence of both sulfur and nitrogen atoms, along with other functional groups, makes them versatile building blocks for creating complex nanostructures. Specifically, they are effective single-source precursors for the preparation of metal sulfide (B99878) nanoparticles. researchgate.net

In this context, compounds like this compound can be used in solution-phase synthesis to produce metal chalcogenide nanomaterials. rsc.org The thiourea derivative acts as the sulfur source, which can react with metal precursors to form nanocrystals with controlled morphologies, such as nanorods or nanoparticles. rsc.org This synthetic route is valued because the decomposition of the thiourea precursor can be controlled, influencing the growth and final properties of the nanomaterials. rsc.org

Chemical Sensing and Molecular Recognition Studies

The ability of thiourea derivatives to form hydrogen bonds and coordinate with metal ions makes them excellent candidates for use in chemical sensors. conicet.gov.armdpi.com The core thiourea group (-NH-C(S)-NH-) provides polar binding sites that can selectively interact with specific ions or molecules. conicet.gov.ar

The design of chemosensors based on the this compound scaffold involves integrating this recognition unit with a signaling component, often a fluorophore. When the thiourea moiety binds to a target analyte, it can induce a change in the electronic properties of the molecule, leading to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence intensity (fluorescent sensor). researchgate.net

Thiourea derivatives have been extensively studied as chemosensors for the selective and sensitive detection of heavy metal ions, such as mercury (Hg²⁺). nih.govmdpi.comresearchgate.net The interaction between the sulfur atom of the thiourea group and soft metal cations like mercury is particularly strong. researchgate.net This selective binding can be harnessed to create "turn-on" or "turn-off" fluorescent sensors that signal the presence of the metal ion even at very low concentrations in environmental or biological samples. researchgate.net The design allows for naked-eye recognition of anions and cations, highlighting the practical utility of this molecular framework. conicet.gov.ar

Exploration in Agrochemical Discovery and Development as Bioactive Scaffolds

The structural framework of acyl/aroyl thioureas is known to play a promising role in agriculture. conicet.gov.ar These compounds serve as "bioactive scaffolds," meaning their core structure can be chemically modified to create a library of related molecules with varying biological activities. This approach is fundamental in the discovery of new agrochemicals, such as herbicides, fungicides, and insecticides.

While extensive research has focused on the pharmaceutical applications of thiourea derivatives, including their anticancer and antimicrobial properties, the same principles of bioactivity are applicable to agrochemical development. ontosight.aitjnpr.orgmdpi.com The ability of the thiourea moiety to interact with enzymes and other biological targets is key to its function. nih.govmdpi.com For instance, the synthesis of various 1-acyl-3-phenylthiourea derivatives and the study of their structure-activity relationships (SAR) can lead to the identification of compounds with potent activity against agricultural pests or weeds. mdpi.com The 4-chlorophenyl group in this compound is a common feature in many bioactive compounds, and its combination with the acetylthiourea group provides a versatile platform for further derivatization and optimization in the search for new agrochemical agents.

Future Research Directions and Unexplored Avenues

Rational Design and Synthesis of Novel Derivatives with Enhanced Properties

The foundational structure of 3-Acetyl-1-(4-chlorophenyl)thiourea provides a versatile scaffold for the rational design and synthesis of new derivatives. unlp.edu.arconicet.gov.ar The primary goal of this research avenue is to create novel molecules with specifically enhanced chemical, physical, or biological properties.

Future synthetic strategies could focus on several key modifications:

Modification of the Acetyl Group: Replacing the acetyl group with other acyl, aroyl, or heterocyclic moieties could lead to derivatives with significantly different steric and electronic profiles. unlp.edu.arrsc.org This approach has been successful in creating diverse libraries of thiourea (B124793) derivatives with a range of activities. rsc.org

N-Substitution of the Thiourea Core: The nitrogen atoms of the thiourea group can be further substituted, leading to more complex structures. This has been shown to influence the conformational flexibility and hydrogen bonding capabilities of the molecule, which are often crucial for biological interactions. conicet.gov.ar

The synthesis of these new derivatives can be achieved through established methods, such as the reaction of an appropriately substituted acyl isothiocyanate with the corresponding amine. unlp.edu.arconicet.gov.ar A common and efficient route involves the in situ generation of acyl isothiocyanates from an acid chloride and a thiocyanate (B1210189) salt, followed by reaction with an amine. unlp.edu.arnih.gov The viability of such synthetic strategies allows for the creation of a large and structurally diverse library of compounds for further testing. mdpi.com For instance, the reaction of isothiocyanates with amines is a simple yet powerful method for obtaining a wide variety of substituted thioureas with high yields. mdpi.com

Advanced Spectroscopic and Imaging Techniques for Comprehensive Molecular Characterization

A thorough understanding of the three-dimensional structure and electronic properties of this compound and its future derivatives is essential. While standard techniques like FT-IR, ¹H-NMR, and ¹³C-NMR provide fundamental characterization, advanced methods can offer deeper insights. mdpi.comresearchgate.nettandfonline.comuobaghdad.edu.iq

Future research should employ a suite of advanced techniques:

Single-Crystal X-ray Diffraction: This technique provides unequivocal determination of the solid-state molecular structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. rsc.orgresearchgate.netresearchgate.net For related thiourea compounds, X-ray crystallography has been crucial in understanding conformational preferences and supramolecular assemblies, which can dictate the material's properties. unlp.edu.arresearchgate.net In the crystal structure of the related compound 3-Acetyl-1-(3-chlorophenyl)thiourea, for example, molecules are linked into dimers via N—H···S hydrogen bonds. researchgate.net

High-Resolution Mass Spectrometry (HR-MS): HR-MS is critical for confirming the elemental composition of newly synthesized derivatives with high accuracy. mdpi.com

Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC can help to unambiguously assign all proton and carbon signals, especially for more complex derivatives.

Computational Chemistry: Density Functional Theory (DFT) calculations can complement experimental data by providing insights into molecular geometry, electronic structure, and vibrational frequencies. tjnpr.org These theoretical investigations help in understanding the structure and reactivity of thiourea derivatives.

The table below summarizes the key characterization techniques and the insights they provide.

| Technique | Information Provided | Relevance |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond parameters, intermolecular interactions. rsc.orgresearchgate.net | Elucidates solid-state conformation and packing, crucial for understanding physical properties and crystal engineering. |

| High-Resolution Mass Spectrometry (HR-MS) | Exact molecular weight and elemental formula. mdpi.com | Confirms the successful synthesis of target derivatives. |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals and their connectivity. | Essential for structural confirmation of complex novel derivatives. |

| Density Functional Theory (DFT) | Optimized geometry, electronic properties (e.g., HOMO-LUMO gap), vibrational frequencies. tjnpr.org | Provides theoretical support for experimental findings and predicts molecular properties. |

Integration of High-Throughput Screening with Advanced Computational Approaches

To efficiently evaluate the potential of newly synthesized derivatives of this compound, a combination of high-throughput screening (HTS) and computational methods is a powerful strategy. HTS allows for the rapid testing of large compound libraries against biological or chemical targets. nih.govnih.govfrontiersin.org

Thiourea-containing compounds have been successfully identified as hits in various HTS campaigns. nih.govresearchgate.net For example, a parallel HTS assay was used to screen a 10,000-compound library, which identified thioureas as possessing specific metal-dependent antibacterial activities. nih.gov The screening was conducted at a concentration of 10 µM in both standard medium and a medium supplemented with copper sulfate. nih.gov

The integration of computational approaches can significantly enhance the efficiency of the screening process:

Virtual Screening and Molecular Docking: Before synthesis, computational docking studies can predict the binding affinity of designed derivatives against specific biological targets, such as enzymes or receptors. tjnpr.orgmdpi.com This allows researchers to prioritize the synthesis of compounds with the highest likelihood of being active. Docking studies on thiourea derivatives have been used to probe their binding interactions with target proteins. uobaghdad.edu.iqmdpi.com

Quantitative Structure-Activity Relationship (QSAR): Once initial activity data is obtained from HTS, QSAR models can be developed. These models mathematically correlate the chemical structure of the compounds with their observed activity, enabling the prediction of the activity of yet-to-be-synthesized derivatives. mdpi.com

Pharmacokinetic Modeling (ADME/Tox): In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the designed molecules. mdpi.com This early-stage assessment helps to filter out compounds that are likely to fail in later stages of development due to poor pharmacokinetic profiles.

This integrated approach creates a feedback loop where computational predictions guide synthesis, HTS provides experimental validation, and the resulting data is used to refine the computational models for the next design cycle.

| Step | Technique | Purpose | Finding Example |

| 1. Design | Virtual Screening & Molecular Docking | Prioritize synthesis by predicting binding affinity to a target. | Docking studies of thiourea derivatives have shown strong interactions with amino acid residues in the binding pockets of target proteins. tandfonline.commdpi.com |

| 2. Synthesis | Rational Synthesis | Create a focused library of novel derivatives based on computational predictions. | Thiourea derivatives can be synthesized in high yields via the reaction of isothiocyanates with amines. mdpi.com |

| 3. Testing | High-Throughput Screening (HTS) | Rapidly test the synthesized library for activity against the target. | HTS of thousands of compounds has identified thioureas as a class of molecules with specific biological activities. nih.govnih.gov |

| 4. Analysis | QSAR & In Silico ADME/Tox | Build predictive models to guide the next round of design and filter out non-viable compounds. mdpi.com | QSAR models for thiourea derivatives typically yield high correlation coefficients (R² values between 0.7 and 0.9). mdpi.com |

Elucidation of Structure-Property-Activity Relationships for Targeted Applications

A fundamental goal of future research on this compound is to establish clear and predictive Structure-Property-Activity Relationships (SPAR or SAR). This involves systematically correlating specific structural features of the molecule and its derivatives with their resulting properties and biological or chemical activities. mdpi.comnih.gov

Understanding SPAR is crucial for tailoring molecules for specific applications. For example, research on various thiourea derivatives has shown that:

Antimicrobial Activity: The nature and position of substituents on the phenyl ring can dramatically influence antimicrobial potency. For instance, in a series of thioureas containing a 1,3-thiazole ring, derivatives with a 4-chloro substituent (4c), a 4-methoxy group (4g), and a 4-methoxy-3-nitro combination (4h) showed the most potent activity against certain bacteria. nih.gov

Enzyme Inhibition: The presence of specific functional groups can lead to potent and selective enzyme inhibition. In one study, a thiourea derivative with a 3-chlorophenyl group (compound 3) exhibited significant inhibition against acetylcholinesterase and butyrylcholinesterase. mdpi.com

Coordination Chemistry: The acylthiourea framework contains both soft (sulfur) and hard (oxygen) donor atoms, making these molecules versatile ligands for complexing with various metal ions. unlp.edu.arconicet.gov.ar The nature of the substituents can influence the coordination mode and the properties of the resulting metal complexes. conicet.gov.ar

By systematically synthesizing and testing a library of derivatives of this compound, researchers can build a comprehensive SPAR database. This knowledge base will be invaluable for the future rational design of molecules with optimized performance for targeted applications, be it in materials science, catalysis, or medicinal chemistry. unlp.edu.arconicet.gov.ar

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.